4-N-butan-2-ylbenzene-1,4-diamine

Descripción general

Descripción

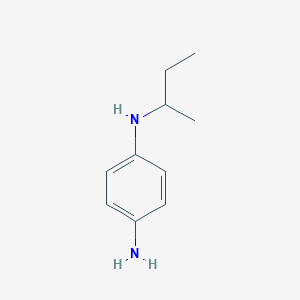

4-N-butan-2-ylbenzene-1,4-diamine is an organic compound characterized by the presence of a benzene ring substituted with two amino groups and a butan-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-N-butan-2-ylbenzene-1,4-diamine typically involves the alkylation of benzene-1,4-diamine with butan-2-yl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or dimethylformamide, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 4-N-butan-2-ylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding primary or secondary amines.

Substitution: Halogenated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry

4-N-butan-2-ylbenzene-1,4-diamine serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it valuable in organic synthesis .

Biology

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies have focused on its interactions with biological membranes, suggesting potential therapeutic applications .

Medicine

Due to its structural features, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets positions it as a candidate for drug development .

Industry

The compound is utilized in the production of polymers and dyes. Its antioxidant properties make it suitable for stabilizing hydrocarbon products and preventing oxidative degradation in industrial lubricants and fuels .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant capabilities of this compound in various industrial applications. Results demonstrated significant efficacy in preventing oxidative degradation in turbine oils and hydraulic fluids, thereby extending product life and performance .

Research conducted on the antimicrobial properties of this compound revealed promising results against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes, showcasing its potential as a new class of antimicrobial agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Effective in various chemical reactions |

| Biology | Potential antimicrobial and anticancer agent | Disrupts cell membranes; effective against bacteria |

| Medicine | Investigated as a therapeutic agent | Interacts with biological targets; potential drug candidate |

| Industry | Used in polymers, dyes, lubricants | Prevents oxidative degradation; enhances product stability |

Mecanismo De Acción

The mechanism by which 4-N-butan-2-ylbenzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparación Con Compuestos Similares

Benzene-1,4-diamine: Lacks the butan-2-yl group, making it less hydrophobic.

N,N-dimethylbenzene-1,4-diamine: Contains methyl groups instead of butan-2-yl, affecting its reactivity and solubility.

Uniqueness: 4-N-butan-2-ylbenzene-1,4-diamine is unique due to the presence of the butan-2-yl group, which enhances its hydrophobicity and influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Actividad Biológica

4-N-butan-2-ylbenzene-1,4-diamine, also known as butan-2-yl-benzene-1,4-diamine, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a benzene ring substituted with two amino groups and a butan-2-yl side chain. Its chemical formula is , and it has a molecular weight of approximately 180.25 g/mol. The presence of the butan-2-yl group enhances its hydrophobicity, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development. Studies have shown that similar compounds with amino substitutions can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Benzene-1,4-diamine | TBD | Various |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino groups can form hydrogen bonds with biological molecules such as enzymes and receptors, potentially altering their activity.

The compound may also act as an enzyme inhibitor, impacting pathways relevant to disease processes. This mechanism is similar to that of other aromatic amines which have shown efficacy in modulating enzyme functions .

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

- Antimicrobial Activity : A study investigated the compound's effectiveness against various bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated promising antimicrobial activity comparable to established antimicrobial agents.

- Enzyme Inhibition : Research into the enzyme inhibition properties revealed that this compound could significantly inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in therapeutic contexts where enzyme modulation is beneficial .

- Drug Development Potential : Due to its structural similarity to other biologically active compounds, this compound has been explored for its potential role in drug development. Its unique properties may allow for the design of new therapeutic agents targeting specific diseases.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzene-1,4-diamine | Lacks butan-2-yloxy group | Lower hydrophobicity; less enzyme interaction |

| N,N-Dimethylbenzene-1,4-diamine | Contains methyl groups instead of butan-2-yloxy | Different reactivity; potential for distinct applications |

Propiedades

IUPAC Name |

4-N-butan-2-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBRHCVQODXRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307747 | |

| Record name | 4-N-butan-2-ylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10029-30-8 | |

| Record name | 1, N-(1-methylpropyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-N-butan-2-ylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.